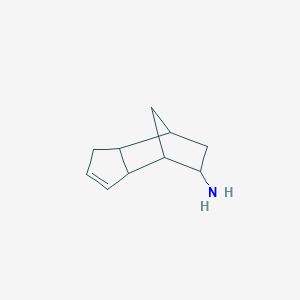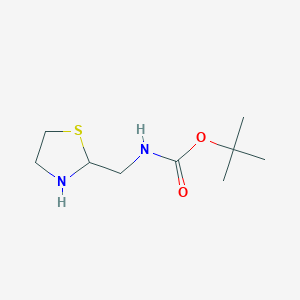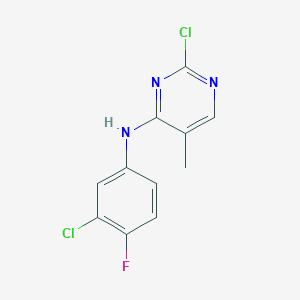
2-(4-FLUOROPHENYL)-1-(2-METHYLBENZENESULFONYL)PYRROLIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a fluorophenyl group and a methylbenzenesulfonyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is attached through a sulfonylation reaction using a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine
- 2-(4-Bromophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine
- 2-(4-Methylphenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine
Uniqueness
2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it distinct from its chlorinated, brominated, and methylated analogs.
Eigenschaften
CAS-Nummer |
298689-77-7 |
|---|---|
Molekularformel |
C17H18FNO2S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-1-(2-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C17H18FNO2S/c1-13-5-2-3-7-17(13)22(20,21)19-12-4-6-16(19)14-8-10-15(18)11-9-14/h2-3,5,7-11,16H,4,6,12H2,1H3 |
InChI-Schlüssel |
YKEZZMRBHZDMST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8695467.png)



![N-{4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B8695507.png)
![Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B8695516.png)

![4-[4-(chloromethyl)-2-thiazolyl]Pyridine](/img/structure/B8695541.png)
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)


